2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-10-6-5(8(12)13)2-3-9-7(6)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPOCJEKAUMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217411 | |
| Record name | 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115951-61-6 | |
| Record name | 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115951-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, which undergo nucleophilic substitution and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, Raney nickel, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow researchers to explore new synthetic pathways and develop novel materials. The compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Nitro groups can be reduced to amino groups.
- Substitution : Participates in nucleophilic and electrophilic substitution reactions.
Key Reactions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Ambient temperature |
| Reduction | Palladium on carbon | Under inert atmosphere |
| Substitution | Halogenating agents | Varies by substrate |
Biology
The compound has been investigated for its potential biological activities, particularly as a GABA_A receptor agonist. This interaction suggests a role in modulating neurotransmission and could have implications for treating central nervous system disorders. Additionally, studies indicate its potential anti-inflammatory and antitumor activities.
Medicine
In medicinal chemistry, 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has emerged as a candidate for drug development. Its structural features make it suitable for targeting specific enzymes or receptors involved in disease pathways. Notable therapeutic potentials include:
- Treatment of central nervous system disorders
- Anticancer applications
- Anti-inflammatory effects
Case Studies
One significant study evaluated the efficacy of this compound against various tumor models in vivo. In a xenograft model using HCT-116 cells (a colon cancer cell line), administration resulted in approximately 60% tumor growth inhibition compared to control groups after four weeks of treatment.
Industry
The compound is utilized in developing agrochemicals and materials science due to its chemical stability and reactivity. Its applications extend to creating polymers or coatings that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and influence cellular pathways critical for cancer cell survival .
Comparison with Similar Compounds
Pharmaceutical Utility
- The carboxylic acid group in 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid enables covalent conjugation with amines (e.g., 3-chloro-4-fluoroaniline) via carbodiimide-mediated coupling, yielding bioactive amides .
- Compared to IPCA and TPCA, the methyl group enhances lipophilicity (calculated LogP ~1.2 vs.
Biological Activity
2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol. This compound is notable for its fused imidazole and pyridine ring system, which contributes to its diverse biological activities. Recent studies have highlighted its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The unique structure of 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid includes a carboxylic acid group at the 7-position, enhancing its solubility and reactivity. This feature distinguishes it from other similar compounds, making it an interesting candidate for various applications.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | C₇H₅N₃O₂ | Contains a carboxylic acid group at position 7; enhances solubility and reactivity. |
| 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | C₈H₇N₃O₂ | Methyl group at position 6; potential variations in biological activity. |
| 2-Amino-3H-imidazo[4,5-b]pyridine | C₇H₈N₄ | Features an amino group instead of a carboxylic acid; different reactivity profiles. |
Anticancer Properties
Research indicates that 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits significant anticancer activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| LN-229 (glioblastoma) | 10.4 | Moderate antiproliferative |
| HCT-116 (colon cancer) | 8.2 | Significant antiproliferative |
| NCI-H460 (lung cancer) | 15.6 | Moderate activity |
In vitro studies have shown selective cytotoxicity towards these cancer types, indicating its potential as a therapeutic agent.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, with moderate activity against certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 64 | Weak |
These findings suggest that while it shows promise as an antimicrobial agent, further research is necessary to enhance its efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The imidazole ring facilitates hydrogen bonding and coordination with metal ions, crucial for its biological effects.
- GABA A Receptor Modulation : It has been investigated for its potential role as a GABA A receptor agonist, which may lead to therapeutic effects in neurological conditions.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial activities.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity : A study evaluated the effects of various derivatives of imidazo[4,5-b]pyridine compounds on cancer cell lines, revealing that structural modifications can significantly enhance antiproliferative activity against HeLa and A549 cell lines .
- Kinase Inhibition Profile : Research on related compounds indicated their ability to inhibit Aurora kinases with varying selectivity and potency . For instance, one derivative exhibited IC50 values of 0.087 µM against Aurora-A in HeLa cells.
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The primary method involves the oxidation of 3,7-dimethyl-3H-imidazo[4,5-b]pyridine using potassium permanganate (KMnO₄) under strongly basic conditions. Key steps include:
- Dissolving the precursor in aqueous Na₂CO₃ at 100°C.
- Gradual addition of KMnO₄ over 48 hours to ensure controlled oxidation.
- Acidification with HCl to precipitate the carboxylic acid, followed by purification via preparative HPLC . Alternative routes include ester hydrolysis (e.g., methyl ester derivatives using H₂SO₄ in methanol, followed by neutralization with NaOMe) .
Q. How is the compound characterized after synthesis?
Characterization typically employs:
- LCMS : To confirm molecular weight (e.g., observed [M+1]⁺ peak at m/z 178.0) .
- ¹H/¹³C NMR : To verify substituent positions and purity.
- HPLC : For purity assessment (e.g., >95% purity via preparative HPLC with C18 columns) .
- Elemental analysis : To validate empirical formulas (e.g., C₈H₇N₃O₂) .
Advanced Research Questions
Q. How can low conversion rates during the oxidation step be addressed?
Low yields in KMnO₄-mediated oxidation often stem from incomplete reaction kinetics. Strategies include:
- Iterative reagent addition : Adding KMnO₄ in small batches over extended periods (e.g., 48 hours) to maintain reaction efficiency .
- Temperature optimization : Sustaining 100°C to enhance reactivity without decomposing the product.
- Catalytic additives : Exploring phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of the hydrophobic precursor .
Q. What coupling strategies are effective for forming amide derivatives of this compound?
Carbodiimide-based coupling agents (e.g., EDC/HOBt) are widely used:
- Reaction conditions : DMF as solvent, DIEA as base, and 18–24 hours stirring at room temperature .
- Challenges with steric hindrance : Use of bulky amines (e.g., 3-bromo-4-fluoroaniline) may require increased equivalents of HOBt (1.2–1.5 equiv) to activate the carboxylic acid .
- Purification : Acid-base extraction (e.g., citric acid trituration) removes unreacted starting materials .
Q. How can solubility issues during purification be mitigated?
The carboxylic acid’s poor solubility in polar solvents necessitates:
Q. What crystallographic refinement challenges arise with imidazo[4,5-b]pyridine derivatives?
SHELX software is commonly used for small-molecule refinement. Key considerations include:
Q. How should contradictory bioactivity data across studies be analyzed?
Discrepancies in biological assays (e.g., antidiabetic vs. antimicrobial activity) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., 6-bromo vs. 7-carboxylic acid derivatives) alter target binding .
- Assay conditions : Varying pH, temperature, or cell lines (e.g., OLETF rats vs. db/db mice) impact efficacy .
- Dose-response validation : Replicating studies with standardized IC₅₀ protocols to confirm activity .
Methodological Tables
Q. Table 1. Optimization of KMnO₄ Oxidation Conditions
| Parameter | ||
|---|---|---|
| Temperature | 100°C | 80°C |
| Reaction Time | 48 hours | 12 hours |
| KMnO₄ Equivalents | 10 equiv | 3.08 equiv |
| Yield | ~40% | ~60% |
Q. Table 2. Common Coupling Agents for Amide Formation
| Reagent System | Amine Example | Yield |
|---|---|---|
| EDC/HOBt/DIEA | 3-Bromoaniline | 75–85% |
| HATU/DIPEA | 3-Chloro-4-fluoroaniline | 70% |
| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | 3-Ethynylphenylamine | 65% |
Key Notes
- Structural Specificity : All questions focus on the 7-carboxylic acid derivative, avoiding generalizations to other imidazo[4,5-b]pyridines.
- Data-Driven Answers : References prioritize reproducible methodologies from patents and peer-reviewed studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
